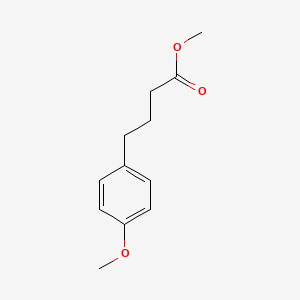

Methyl 4-(4-methoxyphenyl)butanoate

Übersicht

Beschreibung

Methyl 4-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3. It is also known by other names such as benzenebutanoic acid, 4-methoxy-, methyl ester. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoate ester group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(4-methoxyphenyl)butanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(4-methoxyphenyl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(4-methoxyphenyl)butanol, using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 4-(4-methoxyphenyl)butanoic acid.

Reduction: 4-(4-methoxyphenyl)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-(4-methoxyphenyl)butanoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy group and ester functionality play crucial roles in its reactivity and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(4-methoxyphenyl)butanoate can be compared with similar compounds such as:

Methyl 4-(4-methylphenyl)butanoate: This compound has a methyl group instead of a methoxy group, leading to different chemical and physical properties.

Methyl 4-(4-hydroxyphenyl)butanoate: The presence of a hydroxy group instead of a methoxy group significantly alters the compound’s reactivity and solubility.

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: This compound contains an additional oxo group, which affects its chemical behavior and applications.

This compound stands out due to its unique combination of a methoxy group and an ester functionality, making it a versatile compound for various chemical and industrial applications.

Biologische Aktivität

Methyl 4-(4-methoxyphenyl)butanoate, a compound with the chemical formula C12H16O3, is recognized for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derivative characterized by a methoxy group attached to a phenyl ring. Its structure can be depicted as follows:

This configuration allows it to participate in various biochemical reactions, influencing enzyme activity and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group enhances hydrophobic interactions, while the ester functionality allows for nucleophilic attack in biochemical reactions. These properties facilitate its role as a substrate or inhibitor in enzymatic processes.

Biological Activities

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

- Analgesic Properties : The compound has been investigated for its potential analgesic effects, providing relief from pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Antiviral Activity : Studies have demonstrated that derivatives of butanoates, including this compound, possess antiviral properties against Hepatitis B virus (HBV). For instance, related compounds showed promising results in inhibiting HBV replication in vitro .

Case Studies and Experimental Data

- A study evaluating the anti-HBV activity of various butanoate derivatives found that this compound had a moderate inhibitory effect on HBV secretion, suggesting potential as a therapeutic agent against viral infections .

- Another investigation into the compound's anti-inflammatory effects revealed that it significantly reduced levels of TNF-α and IL-1β in cellular models, indicating its potential utility in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anti-inflammatory Activity | Analgesic Activity | Antiviral Activity (HBV) |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Related Butanoate Derivative A | High | Moderate | High |

| Related Butanoate Derivative B | Low | Significant | Low |

Applications in Medicine and Industry

This compound is utilized not only in pharmacological contexts but also in various industrial applications:

- Pharmaceuticals : It serves as an intermediate in the synthesis of drugs due to its biological activity.

- Agrochemicals : The compound is explored for use in developing agricultural chemicals due to its interaction with biological systems.

- Fragrances and Flavors : Its pleasant aroma makes it suitable for use in the fragrance industry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(4-methoxyphenyl)butanoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via esterification of 4-(4-methoxyphenyl)butanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or through nucleophilic substitution of activated intermediates. Optimization strategies include:

- Catalyst selection: Acidic (e.g., HCl) or basic (e.g., NaOMe) conditions, depending on substrate stability .

- Temperature control: Reflux in methanol (60–80°C) to drive esterification to completion .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to achieve >98% purity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy:

- Mass spectrometry: Molecular ion peak at m/z 222 (C₁₂H₁₄O₄) with fragmentation patterns matching the methoxyphenyl and butanoate moieties .

- Melting point analysis: Compare observed values (e.g., 54–58°C for related esters) with literature to assess purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxyphenyl group influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Electronic effects: The methoxy group donates electron density via resonance, reducing electrophilicity of the ester carbonyl and slowing nucleophilic attack. This requires stronger nucleophiles (e.g., Grignard reagents) or harsher conditions (e.g., elevated temperatures) .

- Steric effects: The para-substitution minimizes steric hindrance, allowing regioselective modifications at the butanoate chain. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural confirmation?

Methodological Answer:

- Cross-validation: Compare experimental data with computational predictions (e.g., ChemDraw, Gaussian) and databases like PubChem or NIST .

- Decoupling experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .

- Isotopic labeling: Introduce deuterated solvents or ¹³C-labeled precursors to confirm assignments .

Q. What strategies mitigate byproduct formation in large-scale synthesis?

Methodological Answer:

- Stoichiometric control: Limit excess reagents (e.g., methanol) to reduce transesterification byproducts .

- Inert atmosphere: Prevent oxidation of the methoxyphenyl group using nitrogen or argon .

- Continuous flow systems: Improve heat and mass transfer to minimize side reactions (e.g., dimerization) .

Eigenschaften

IUPAC Name |

methyl 4-(4-methoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZIYDSIDIJXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174672 | |

| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20637-08-5 | |

| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.